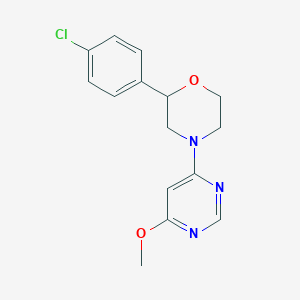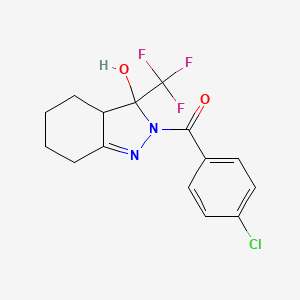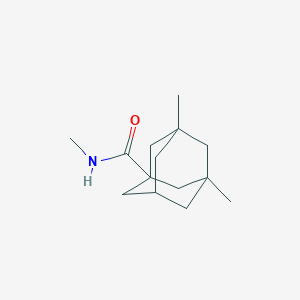
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one, also known as BB1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BB1 belongs to the class of thiazolidinone derivatives, which have been found to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's mechanism of action is not fully understood. However, it has been proposed that 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one exerts its biological activity through the modulation of various signaling pathways, including the NF-κB and MAPK signaling pathways. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's ability to inhibit the activity of these pathways leads to the downregulation of pro-inflammatory cytokines and chemokines, induction of cell cycle arrest, and apoptosis in cancer cells.
Biochemical and Physiological Effects
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's biochemical and physiological effects are diverse and depend on the specific application. In cancer research, 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. In neuroprotection, 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one protects neurons from oxidative stress and inflammation-induced damage, leading to the preservation of neuronal function. In anti-inflammatory therapy, 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one inhibits the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one is relatively easy to synthesize, making it readily available for research purposes. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one exhibits potent biological activity, making it a promising candidate for therapeutic applications. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurodegenerative diseases.
However, 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one also has some limitations for lab experiments. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's potential toxicity and side effects need to be further investigated before it can be used for clinical applications.
Orientations Futures
For 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one research include elucidating its mechanism of action, exploring its potential therapeutic applications in other fields, and developing 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one analogs with improved biological activity and reduced toxicity.
Méthodes De Synthèse
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction process. The first step involves the condensation of 4-bromobenzaldehyde with sec-butylamine to form 4-bromobenzylamine. The second step involves the reaction of 4-bromobenzylamine with thiourea to form 5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Finally, the addition of a sec-butyl group to the thiazolidinone ring forms 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one.
Applications De Recherche Scientifique
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In neuroprotection, 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one has been found to protect neurons from oxidative stress and inflammation-induced damage. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one also exhibits neuroprotective effects against ischemic stroke and traumatic brain injury. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurodegenerative diseases.
In anti-inflammatory therapy, 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's anti-inflammatory activity makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS2/c1-3-9(2)16-13(17)12(19-14(16)18)8-10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJKMEINQYDXCR-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5402503.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5402522.png)
![2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine](/img/structure/B5402524.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(3-hydroxyazetidin-1-yl)methyl]piperidin-2-one](/img/structure/B5402536.png)
![N,N,4-trimethyl-3-(2-{methyl[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5402544.png)

![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5402553.png)
![5-[3-(benzyloxy)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402561.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-{[(pyridin-4-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5402567.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402571.png)

![4-nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5402592.png)

![7-(3-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402613.png)